molecular formula C16H15NO3 B8530707 3-(m-Anisyl)-3-hydroxyindolin-2-one CAS No. 799262-40-1

3-(m-Anisyl)-3-hydroxyindolin-2-one

Cat. No.: B8530707
CAS No.: 799262-40-1
M. Wt: 269.29 g/mol
InChI Key: WECURKBYMYAGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Anisyl)-3-hydroxyindolin-2-one is a chemical compound based on the privileged 3-hydroxyindolin-2-one (3-hydroxyoxindole) scaffold. This core structure is recognized as a significant motif in medicinal chemistry and is prevalent in a large array of natural products and biologically active molecules . The 3-hydroxyoxindole framework is a major target in drug discovery, with derivatives exhibiting a broad spectrum of intriguing biological activities . The specific substitution at the C-3 quaternary center, such as the m-anisyl (3-methoxyphenyl) group in this compound, is often where the biological activity resides, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its application as a key synthetic building block for the construction of more complex molecular architectures and small-molecule libraries for drug screening . Researchers can utilize this compound to explore novel synthetic pathways, such as metal-catalyzed rearrangements, to access diverse heterocyclic systems . Furthermore, chiral 3-substituted-3-hydroxyoxindoles have proven to be versatile precursors in the total synthesis of natural products and for constructing structurally novel scaffolds . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

799262-40-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-hydroxy-3-[(3-methoxyphenyl)methyl]-1H-indol-2-one

InChI

InChI=1S/C16H15NO3/c1-20-12-6-4-5-11(9-12)10-16(19)13-7-2-3-8-14(13)17-15(16)18/h2-9,19H,10H2,1H3,(H,17,18)

InChI Key

WECURKBYMYAGON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Synthetic Methodologies for 3 M Anisyl 3 Hydroxyindolin 2 One

Retrosynthetic Analysis of the 3-(m-Anisyl)-3-hydroxyindolin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. youtube.comicj-e.org For this compound, the key disconnection lies at the C3-position of the oxindole (B195798) ring. The tertiary alcohol suggests a nucleophilic addition to the C3-carbonyl of an isatin (B1672199) derivative.

A primary retrosynthetic disconnection involves breaking the bond between the C3 carbon and the m-anisyl group. This leads to two key synthons: an isatin electrophile and an m-anisyl nucleophile. The m-anisyl nucleophile can be generated from an organometallic reagent, such as a Grignard reagent (m-anisylmagnesium bromide) or an organolithium reagent, derived from m-bromoanisole. The isatin synthon is simply isatin or a protected derivative.

Another approach involves disconnecting the C2-N1 bond of the oxindole ring. This strategy, while less common for this specific target, is a valid approach in indole (B1671886) alkaloid synthesis. figshare.com However, for the direct synthesis of this compound, the former disconnection is more straightforward and widely employed.

Established Synthetic Routes to this compound

Several established methods have been developed for the synthesis of 3-substituted-3-hydroxyoxindoles. These routes can be broadly categorized into multi-component reactions, cyclization strategies, and applications of green chemistry principles.

Multi-Component Reaction Approaches to this compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov An aryne-based three-component coupling has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. rsc.org This metal-free approach involves the reaction of an N-protected isatin, an aryne precursor, and a 1,3-dicarbonyl compound to afford the desired products in good yields. rsc.org While not explicitly demonstrated for the m-anisyl derivative, this methodology offers a potential pathway.

Another MCR approach involves the reaction of an isatin, an amine, and an indole in water under catalyst-free conditions to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives, highlighting the potential for aqueous MCRs in synthesizing related scaffolds. rsc.org

Cyclization Strategies in this compound Formation

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds like oxindoles. nih.gov One prominent strategy involves the intramolecular cyclization of precursors that already contain the necessary atoms for the oxindole ring. For instance, a novel and efficient base-promoted method for preparing 3-hydroxy-2-oxindoles from o-alkynylnitroarenes has been discovered. sioc-journal.cn This transition-metal-free reaction proceeds via a Wittig-like reaction triggered by triphenylphosphine (B44618) (PPh3) followed by an acyloin rearrangement. sioc-journal.cn

Another approach is the oxidative cyclization of 2-aminophenyl-1,3-dicarbonyl compounds. nih.gov This method has been used to construct 2-hydroxy-indolinones, which are structurally related to the target molecule. nih.gov The intramolecular cyclization of 2-aminophenyl-3-oxopropanoate via an umpolung reaction also yields 2,2-disubstituted indolin-3-ones. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sciencepub.net In the context of this compound synthesis, this often involves the use of environmentally benign solvents like water and catalyst-free or mild catalytic conditions.

An efficient and environmentally friendly route for the synthesis of 3-substituted-3-hydroxyindolin-2-ones involves the aldol (B89426) condensation of isatin with various acetophenones in water. sciencepub.net This reaction can be catalyzed by bases like ethanolamine, diethylamine, or piperidine (B6355638) at room temperature, providing excellent yields and purity. sciencepub.net The use of water as a solvent is a significant advantage due to its low cost, safety, and environmental benefits. sciencepub.netresearchgate.net

Furthermore, a DABCO-catalyzed synthesis of 3-substituted-3-hydroxy-2-oxindoles in aqueous media has been reported. researchgate.net This protocol is applicable to a wide range of isatins and acetophenones, offering shorter reaction times and good to excellent yields. researchgate.net

Catalyst/Solvent SystemReactantsYield (%)Reference
Ethanolamine/WaterIsatin, Acetophenone derivativesExcellent sciencepub.net
Diethylamine/WaterIsatin, Acetophenone derivativesExcellent sciencepub.net
Piperidine/WaterIsatin, Acetophenone derivativesExcellent sciencepub.net
DABCO/WaterIsatins, AcetophenonesGood to Excellent researchgate.net
K2CO3/WaterIsatin, Indoles85-91 researchgate.net

Novel Synthetic Pathways Under Investigation for this compound

Research into novel synthetic routes for 3-substituted indolin-2-ones is ongoing, with a focus on improving efficiency, selectivity, and substrate scope. nih.gov One such area is the development of new catalytic systems. For example, a facile and efficient methanesulfonic acid-catalyzed, solvent-free, microwave-assisted method has been developed for the synthesis of 3,3-bis(hydroxyaryl)oxindoles. nih.gov While this leads to a different substitution pattern, the underlying principle of acid catalysis under green conditions could be adapted.

Another novel approach involves the use of PPh3 to mediate the synthesis of 3-hydroxy-2-oxindoles from o-alkynylnitrobenzenes, offering a transition-metal-free alternative. sioc-journal.cn The development of one-pot syntheses, such as the three-component coupling of N-protected isatins, aryne precursors, and 1,3-diones, also represents a significant advancement in the field. rsc.org

Stereoselective Synthesis of this compound

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for biological applications.

Stereoselective synthesis can be achieved through various strategies. youtube.comnih.gov One common method is the use of chiral catalysts or auxiliaries. While specific examples for the m-anisyl derivative are not prevalent in the searched literature, the principles of stereoselective synthesis are well-established. For instance, stereoselective routes have been developed for other 3-hydroxy-3-substituted propanoic acids and related compounds. nih.govelsevierpure.com

A piperidine-catalyzed aldol reaction between aryl methyl ketones and N-alkylisatins has been shown to produce racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov To achieve stereoselectivity in such a reaction, a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, would be required. The development of such a stereoselective synthesis for this compound remains an active area of research.

Chemical Reactivity and Transformation of 3 M Anisyl 3 Hydroxyindolin 2 One

Reaction Mechanisms Involving the Hydroxyl Group of 3-(m-Anisyl)-3-hydroxyindolin-2-one

The tertiary hydroxyl group at the C3 position is a key site of reactivity in this compound. It can readily participate in elimination and substitution reactions, typically following mechanisms that involve the formation of a stabilized carbocation at the C3 position.

One of the most common transformations is acid-catalyzed dehydration. nih.govnih.gov In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, water. Subsequent departure of water generates a tertiary carbocation at the C3 position. This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring of the indolinone system and the anisyl group. The reaction is often completed by the elimination of a proton, leading to the formation of an exocyclic double bond. For instance, the dehydration of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones under acidic conditions stereoselectively yields (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. nih.gov

Another significant reaction involving the hydroxyl group is its displacement in Friedel-Crafts type reactions. nih.gov Under the influence of a Lewis acid or a strong Brønsted acid, the hydroxyl group is eliminated to form the C3-carbocation. This electrophilic intermediate can then be attacked by electron-rich aromatic compounds to form new carbon-carbon bonds, yielding 3,3-diarylindolin-2-ones. nih.govrsc.org The efficiency of these reactions can be significantly enhanced by specific catalysts, such as Hg(ClO₄)₂·3H₂O, which is believed to facilitate the generation of the C3-carbocation. nih.gov

Reaction Type Conditions Intermediate Product Type Reference
Acid-Catalyzed DehydrationGlacial acetic acid, conc. HCl, 333 KC3-Carbocation(E)-3-Alkylideneindolin-2-one nih.govnih.gov
Friedel-Crafts AlkylationHg(ClO₄)₂·3H₂O or other Lewis/Brønsted acidsC3-Carbocation3,3-Diaryloxindole nih.govdntb.gov.ua

Aromatic Substitution Reactions of the Anisyl Moiety in this compound

The anisyl group in this compound is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) (-OCH₃) group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. makingmolecules.com

Common electrophilic aromatic substitution reactions that can be anticipated on the anisyl ring include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com The substitution is expected to occur predominantly at the ortho and para positions relative to the methoxy group.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The products would be ortho- and para-nitro substituted anisyl derivatives.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the anisyl ring, again at the ortho and para positions. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of alkyl and acyl groups, respectively. wikipedia.org The high reactivity of the anisyl ring makes it a good substrate for these transformations, although care must be taken to avoid poly-substitution.

The directing effects of the substituents on the anisyl ring will guide the position of the incoming electrophile. The methoxy group directs to the ortho and para positions, while the C3-substituted indolinone moiety, being a bulky group, might sterically hinder the ortho positions to some extent, potentially favoring substitution at the para position.

EAS Reaction Typical Reagents Electrophile Expected Position on Anisyl Ring Reference
BrominationBr₂, FeBr₃Br⁺ortho, para lumenlearning.com
NitrationHNO₃, H₂SO₄NO₂⁺ortho, para masterorganicchemistry.com
SulfonationH₂SO₄, SO₃SO₃ortho, para makingmolecules.com
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ortho, para wikipedia.org

Condensation Reactions of this compound

This compound can be viewed as a product of an aldol-type condensation between an isatin (B1672199) derivative and an anisyl organometallic reagent. Conversely, it can participate in condensation reactions. A notable example is the piperidine-catalyzed aldol (B89426) reaction between N-alkylisatins and aryl methyl ketones, which yields 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.govnih.gov This demonstrates the electrophilicity of the C3-carbonyl of the isatin precursor and the ability to form a new carbon-carbon bond at this position.

The hydroxyl group at the C3 position can also be eliminated to form an exocyclic double bond, which can then act as a Michael acceptor. For example, after acid-catalyzed dehydration to form an (E)-3-alkylideneindolin-2-one, the resulting α,β-unsaturated system can undergo conjugate addition reactions with various nucleophiles. nih.gov

Furthermore, multicomponent reactions involving N-protected isatins, an aryne precursor, and a 1,3-dione can lead to the formation of complex 3-substituted-3-hydroxyindolin-2-ones under metal-free conditions. rsc.org

| Reaction | Reactants | Catalyst/Conditions | Product Type | Reference | | --- | --- | --- | --- | | Aldol Condensation | N-Alkylisatin, Aryl methyl ketone | Piperidine (B6355638), Ethanol, 298 K | N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-one | nih.govnih.gov | | Dehydration-Michael Addition | 3-Hydroxyindolin-2-one (B1221191), Nucleophile | 1. Acid (dehydration) 2. Base (for nucleophile) | 3,3-Disubstituted indolin-2-one | nih.gov | | Three-Component Coupling | N-Protected isatin, Aryne precursor, 1,3-Cyclodione | Metal-free | 3-Substituted-3-hydroxyindolin-2-one | rsc.org |

Reductive Transformations of the Indolinone Ring System in this compound

The indolinone ring system possesses a carbonyl group (amide C=O at C2) that can be targeted for reduction. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group to a methylene (B1212753) group (-CH₂-), which would transform the indolinone ring into an indoline (B122111) derivative. docbrown.info Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally less effective at reducing amides but can reduce the C2-carbonyl under specific conditions, potentially leading to the corresponding 2-hydroxyindoline. libretexts.orgwikipedia.org However, the C2-carbonyl is part of a relatively stable five-membered lactam ring, making its reduction more challenging than that of a simple ketone.

Another potential reductive transformation is reductive amination. wikipedia.org This two-step process would first involve the condensation of the C2-carbonyl with an amine to form an aminal or related intermediate, followed by reduction of the newly formed C=N bond. libretexts.orgchemistrysteps.com This would provide a route to 2-aminoindoline derivatives.

Transformation Reagent Expected Product Reference
Reduction of Amide CarbonylLithium Aluminum Hydride (LiAlH₄)3-(m-Anisyl)-3-hydroxyindoline docbrown.info
Reductive AminationAmine (e.g., NH₃, RNH₂), NaBH₃CN2-Amino-3-(m-anisyl)-3-hydroxyindoline wikipedia.orgchemistrysteps.com

Oxidative Chemistry of this compound

The oxidative chemistry of this compound is not extensively documented but can be inferred from the reactivity of similar structures. The tertiary alcohol at the C3 position is benzylic and could be susceptible to oxidation, although oxidation of tertiary alcohols is generally difficult without C-C bond cleavage.

More likely, oxidation could occur on the electron-rich anisyl ring or the indolinone nucleus itself. Phenolic compounds are known to undergo oxidative coupling reactions. nih.gov While the anisyl group has a methoxy ether rather than a free hydroxyl, strong oxidizing agents could potentially lead to demethylation followed by oxidation, or direct oxidative coupling.

The N-H bond of the indolinone can also be a site for oxidation. Furthermore, the benzylic C-H bonds on the indolinone ring could be targeted under specific oxidative conditions. For instance, the oxidation of 3-hydroxyanthranilic acid has been shown to produce dimers and trimers through oxidative coupling. nih.gov This suggests that similar intermolecular reactions could be possible for this compound under appropriate oxidizing conditions, such as electrochemical oxidation or enzymatic catalysis. nih.gov

Functionalization Strategies for this compound

The nitrogen atom of the indolinone ring is an amide nitrogen, and its reactivity is a key aspect of the functionalization of this class of compounds. A common and effective strategy is the N-alkylation or N-arylation of the isatin precursor before the introduction of the 3-hydroxy-3-aryl moiety. nih.govnih.gov

This is typically achieved by treating the isatin with an alkyl or benzyl (B1604629) halide in the presence of a base. nih.gov Common conditions involve using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.govjuniperpublishers.com This approach allows for the synthesis of a wide variety of N-substituted this compound derivatives. The N-substituent can be chosen to modulate the compound's physical, chemical, and biological properties.

Direct N-alkylation of the pre-formed this compound is also a plausible route, although the presence of the acidic tertiary hydroxyl group might require protection or the use of specific reaction conditions to achieve selectivity.

| Reaction | Substrate | Reagents | Product | Reference | | --- | --- | --- | --- | | N-Alkylation | Isatin | Alkyl halide (e.g., Benzyl bromide), Cs₂CO₃, DMF | N-Alkylisatin | nih.gov | | N-Alkylation | Quinazolin-4(3H)-one | Benzyl chloride, K₂CO₃, DMF | N-Benzylquinazolin-4(3H)-one | juniperpublishers.com |

Side-Chain Modifications on the Anisyl Group

The anisyl group of this compound offers a site for chemical modification, primarily through the cleavage of the methyl ether to reveal a phenol. This transformation is a common and synthetically useful reaction in organic chemistry.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. orgsyn.org The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu This results in the formation of a bromomethane (B36050) and a borate (B1201080) intermediate, which upon aqueous workup, yields the corresponding phenol. nih.gov

In the context of this compound, treatment with BBr₃ would be expected to selectively cleave the methyl ether of the anisyl group, yielding 3-(m-hydroxyphenyl)-3-hydroxyindolin-2-one. This reaction would provide a route to a key derivative with a free hydroxyl group on the phenyl ring, which could be used for further functionalization or to study structure-activity relationships in various contexts.

The general transformation is depicted in the table below:

ReactantReagent and ConditionsProduct
This compound1. BBr₃, DCM, 0 °C to rt2. H₂O workup3-(m-Hydroxyphenyl)-3-hydroxyindolin-2-one

While direct literature on this specific transformation for this compound is not available, the demethylation of various aryl methyl ethers using BBr₃ is a well-established and reliable method, suggesting its applicability to this compound. commonorganicchemistry.comorgsyn.org

Catalytic Reactions Involving this compound

Scientific literature primarily documents 3-hydroxyoxindoles, including structures analogous to this compound, as substrates in a variety of catalytic reactions rather than as catalysts themselves. The 3-hydroxyoxindole scaffold serves as a versatile precursor for the synthesis of complex, biologically relevant molecules, particularly through asymmetric catalysis. beilstein-journals.orgrsc.org

These compounds are key starting materials in reactions that construct chiral centers and intricate molecular architectures. For instance, 3-hydroxyoxindoles are widely employed in organocatalytic and transition-metal-catalyzed reactions. beilstein-journals.org

One prominent example is their use in asymmetric Michael additions. In these reactions, the 3-hydroxyoxindole can act as a nucleophile, adding to an α,β-unsaturated compound in the presence of a chiral catalyst. For example, a cinchonine-derived squaramide has been used to catalyze the enantioselective Michael/cyclization cascade reaction of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates, leading to the formation of spirocyclic oxindole-γ-lactones with high diastereoselectivity and enantioselectivity. nih.gov

Furthermore, 3-hydroxyoxindoles can be used as precursors in Friedel-Crafts-type reactions. In the presence of a Lewis acid catalyst, the hydroxyl group can be eliminated to form a reactive intermediate that can then be trapped by an electron-rich aromatic or heteroaromatic nucleophile. beilstein-journals.org This allows for the introduction of various aryl or heteroaryl substituents at the 3-position of the oxindole (B195798) core.

The table below summarizes representative catalytic reactions where 3-hydroxyoxindoles function as substrates.

Reaction TypeCatalyst SystemSubstrateProduct Type
Asymmetric Michael AdditionCinchonine-derived squaramide3-HydroxyoxindolesSpirocyclic oxindole-γ-lactones nih.gov
Asymmetric Aldol ReactionCinchona alkaloids3-Hydroxyoxindoles3-Substituted 3-hydroxyoxindoles with new chiral centers beilstein-journals.org
Asymmetric AllylationPd/bis(oxazoline) complex3-O-Boc-oxindoles (derived from 3-hydroxyoxindoles)3-Allyl-3-hydroxyoxindoles beilstein-journals.org
Friedel-Crafts AlkylationLewis acids (e.g., Sc(OTf)₃, In(OTf)₃)3-Hydroxyoxindoles3,3-Disubstituted oxindoles beilstein-journals.org

These examples highlight the role of the 3-hydroxyoxindole framework as a crucial building block in modern catalytic organic synthesis. While this compound itself has not been specifically reported as a catalyst, its structural motif is central to its utility as a substrate in the catalytic synthesis of more complex molecules. The presence of the m-anisyl group can influence the reactivity and stereoselectivity of these transformations.

Biological Activity and Mechanistic Investigations of 3 M Anisyl 3 Hydroxyindolin 2 One

In Vitro Biological Screening Methodologies for 3-(m-Anisyl)-3-hydroxyindolin-2-one

While specific in vitro screening data for this compound is not extensively documented, the methodologies employed for analogous compounds, such as 3-(3-hydroxyphenyl)-indolin-2-one, provide a clear framework for its potential biological evaluation. nih.gov These screening methods are designed to assess the compound's effects on cellular viability and its potential to modulate inflammatory responses.

A primary step in the in vitro evaluation involves assessing the cytotoxicity of the compound to ensure that any observed biological effects are not merely a consequence of cell death. This is typically achieved using a colorimetric assay, such as the MTT or EZ-Cytox assay, which measures the metabolic activity of cells. nih.gov For instance, the viability of RAW264.7 macrophage cells can be determined after exposure to varying concentrations of the test compound.

Following the assessment of cytotoxicity, the anti-inflammatory potential is often investigated. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay is a common method used to quantify the concentration of nitrite, a stable and quantifiable breakdown product of NO, in the cell culture medium. nih.gov A reduction in NO production in the presence of the compound would suggest anti-inflammatory activity.

Furthermore, the effect of the compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is a critical aspect of in vitro screening. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are standardly used to measure the levels of these cytokines in the supernatant of LPS-stimulated macrophage cultures treated with the compound. A dose-dependent decrease in TNF-α and IL-6 levels would provide further evidence of its anti-inflammatory properties.

To delve deeper into the mechanism, quantitative real-time polymerase chain reaction (qRT-PCR) can be employed to measure the mRNA expression levels of the genes encoding these inflammatory mediators, such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. nih.gov This helps to determine if the compound's inhibitory effects occur at the transcriptional level.

Table 1: Representative In Vitro Biological Screening Methodologies

Assay TypePurposeCell Line ExampleMeasurement
Cell Viability Assay (e.g., EZ-Cytox)To assess the cytotoxicity of the compound.RAW264.7Cell viability (%)
Nitric Oxide (NO) Assay (Griess Assay)To measure the inhibition of NO production.RAW264.7Nitrite concentration (µM)
Cytokine ELISA (e.g., TNF-α, IL-6)To quantify the inhibition of pro-inflammatory cytokine secretion.RAW264.7Cytokine concentration (pg/mL)
Quantitative RT-PCRTo measure the effect on the mRNA expression of inflammatory mediators.RAW264.7Relative mRNA expression levels

Cellular Pathway Modulation by this compound

Based on studies of closely related compounds like 3-(3-hydroxyphenyl)-indolin-2-one, it is anticipated that this compound modulates key cellular signaling pathways involved in inflammation. nih.gov The primary pathways implicated are the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling cascades. These pathways are crucial regulators of the inflammatory response in cells like macrophages.

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is activated by inflammatory stimuli such as LPS. nih.gov The phosphorylation of these kinases is a key step in the signaling cascade that leads to the production of inflammatory mediators. It is hypothesized that this compound could inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.

The Akt signaling pathway is another critical regulator of cellular processes, including inflammation. The phosphorylation of Akt can influence downstream signaling events, including the activation of the NF-κB pathway. nih.gov It is plausible that this compound could suppress the phosphorylation of Akt.

The NF-κB signaling pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. nih.gov The anti-inflammatory effects of this compound would likely involve the inhibition of IκB phosphorylation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Molecular Target Identification and Validation for this compound

The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of a compound. For this compound, its molecular targets are likely to be key enzymes and proteins within the inflammatory pathways.

Enzyme Inhibition/Activation Studies

Based on the modulation of cellular pathways, the primary enzymatic targets for this compound are expected to be the kinases involved in the MAPK and Akt signaling pathways, as well as inducible nitric oxide synthase (iNOS). nih.gov

Inducible Nitric Oxide Synthase (iNOS): The observed reduction in nitric oxide production by analogous compounds strongly suggests the inhibition of iNOS activity or expression. nih.gov Western blot analysis can be used to confirm a decrease in iNOS protein levels in LPS-stimulated macrophages treated with the compound.

MAPK and Akt Kinases: The compound's ability to inhibit the phosphorylation of ERK, JNK, p38, and Akt points to these kinases as potential direct or indirect targets. nih.gov In vitro kinase assays could be performed to determine if the compound directly inhibits the enzymatic activity of these purified kinases.

Receptor Binding Profiling

Protein-Protein Interaction Modulations

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. The anti-inflammatory mechanism of this compound could involve the disruption of key PPIs within the NF-κB signaling pathway. For example, by inhibiting the phosphorylation of IκB, the compound would prevent the dissociation of the NF-κB/IκB complex, thereby modulating this critical PPI.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies of 3-substituted indolin-2-one derivatives have provided valuable insights into the structural features required for their biological activities.

For anti-inflammatory activity, a study on nineteen 3-substituted-indolin-2-one derivatives revealed that the nature and position of the substituent on the 3-phenyl ring significantly influence the inhibition of nitric oxide production. nih.gov The compound with a hydroxyl group at the meta-position of the phenyl ring, 3-(3-hydroxyphenyl)-indolin-2-one, exhibited the most potent anti-inflammatory activity. nih.gov This suggests that a hydrogen bond-donating group at the meta-position is favorable for activity. The presence of a methoxy (B1213986) group at the same position in this compound, which can act as a hydrogen bond acceptor, suggests it may also possess significant anti-inflammatory properties, although potentially with different potency compared to the hydroxyl analog.

In the context of neuroprotection, SAR studies of 3-substituted indolin-2-ones have also been conducted. nih.gov These studies have highlighted the importance of the substitution pattern on the indolinone core and the 3-substituent for neuroprotective effects.

For activity against β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease, SAR studies on 3-(2-arylhydrazono)indolin-2-one derivatives have been informative. nih.gov These studies have shown that modifications on both the indole (B1671886) core and the arylhydrazone moiety can significantly impact the inhibitory potency. For instance, the introduction of a 3',5'-bis(trifluoromethyl)phenyl group resulted in a compound with low micromolar activity. nih.gov While the core structure is different, these findings underscore the sensitivity of the biological activity of indolinones to the nature of the aryl substituent.

Table 2: Summary of Structure-Activity Relationship Insights for 3-Aryl-3-hydroxyindolin-2-one Analogs

Structural ModificationEffect on Biological ActivityReference
3-Aryl Substituent (Anti-inflammatory)
m-HydroxylphenylHighest activity in a series of 19 derivatives. nih.gov
3-Arylhydrazono Substituent (Anti-Aβ Aggregation)
3',5'-bis(Trifluoromethyl)phenylRetained low micromolar activity. nih.gov
4-ChloromethylphenylMaintained fair anti-aggregating potency. nih.gov
4,5-DimethylphenylVery weak inhibitor. nih.gov

Impact of Substitutions on the Anisyl Ring

The nature and position of substituents on the aryl ring at the C-3 position of the indolinone core are critical determinants of biological activity in related compounds. While specific studies on the m-anisyl group of the title compound are limited, research on analogous 3-aryl-3-hydroxyoxindoles provides valuable insights.

For instance, in a series of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the phenyl ring significantly influenced inhibitory potency. frontiersin.org Generally, electron-withdrawing or electron-donating groups at different positions on the aromatic ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Compound Analogue Substitution on Aryl Ring Observed Biological Activity Reference
3-Phenylcoumarin derivativesVarious substitutionsMonoamine Oxidase B inhibition frontiersin.org
3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones3,4,5-trimethoxyCytotoxic activity nih.gov

Role of the Hydroxyl Group at C-3

The hydroxyl group at the C-3 position is a key structural feature of 3-hydroxyindolin-2-ones and is believed to be crucial for their biological activity. This functional group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, which is often a critical factor for potent biological response. nih.gov

In many instances, the C-3 hydroxyl group is essential for the observed activity. For example, in the context of neuroprotection, the ability of related compounds to mitigate oxidative stress may involve the antioxidant properties of the hydroxyl group. Furthermore, the presence of this hydroxyl group creates a chiral center, leading to stereoisomers that can exhibit different biological activities. mdpi.com

The conversion of the hydroxyl group to other functionalities or its removal can lead to a significant loss or alteration of activity, underscoring its importance. For example, the dehydration of 3-hydroxyoxindoles to form 3-alkenylidene-2-indolones results in compounds with a different biological profile.

Modifications of the Indolinone Nitrogen

The nitrogen atom of the indolinone ring is another site for structural modification that can significantly impact biological activity. N-alkylation or N-acylation can alter the lipophilicity, solubility, and metabolic stability of the compound.

In studies of 3-arylhydrazonoindolin-2-one derivatives as inhibitors of β-amyloid aggregation, the introduction of alkyl substituents on the indolinone nitrogen was found to be well-tolerated and in some cases led to equipotent compounds compared to the unsubstituted analogue. nih.gov Specifically, an N-cyclopropyl derivative showed a good balance of in vitro activity and aqueous solubility. nih.gov This suggests that modifications at the N-1 position of this compound could be a viable strategy to modulate its pharmacokinetic and pharmacodynamic properties.

Modification on Indolinone Nitrogen Observed Effect on Biological Activity Reference
N-alkylationModulated lipophilicity and activity nih.gov
N-cyclopropyl substitutionFavorable balance of activity and solubility nih.gov

Stereochemical Influences on Biological Activity

The presence of a chiral center at the C-3 position of this compound implies the existence of two enantiomers, (R) and (S). It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity. mdpi.com Different enantiomers can exhibit distinct pharmacological profiles, with one enantiomer often being more active or having a different mode of action than the other.

In a study on nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target was responsible for the enhanced biological effect. mdpi.com While specific studies on the enantiomers of this compound are not available, it is highly probable that its biological activities would be stereoselective. The spatial orientation of the m-anisyl group and the hydroxyl group would differ between the two enantiomers, leading to different binding affinities and interactions with chiral biological macromolecules.

Investigation of Mechanisms of Action of this compound

The precise mechanism of action for this compound has not been explicitly elucidated in the literature. However, based on the activities of related compounds, several potential mechanisms can be postulated.

One possible mechanism, particularly for anticancer effects, is the inhibition of tubulin polymerization. nih.gov Certain 3-aryl-3-hydroxyoxindoles have been shown to interfere with microtubule dynamics, which is a validated target for cancer chemotherapy. Another potential mechanism is the inhibition of protein kinases, as the indolinone scaffold is a well-known kinase inhibitor core. scielo.br

Furthermore, in the context of neurodegenerative diseases, the mechanism could involve the modulation of signaling pathways related to oxidative stress and apoptosis. For example, some indole derivatives have been shown to inhibit β-amyloid aggregation and protect against its neurotoxicity. nih.gov Additionally, related compounds have demonstrated neuroprotective effects by inhibiting NMDA receptor signaling and the aryl hydrocarbon receptor (AhR). nih.gov

Multi-target Engagement by this compound

The structural features of this compound suggest that it has the potential to interact with multiple biological targets. The concept of multi-target drugs is gaining traction, particularly for complex diseases like cancer and neurodegenerative disorders.

The indolinone core itself is a privileged scaffold known to bind to a variety of enzymes, including kinases and caspases. scielo.br The presence of the 3-hydroxy and 3-aryl substituents can confer additional binding interactions, allowing the molecule to engage with different target proteins. For instance, 3-arylhydrazonoindolin-2-one derivatives have been shown to exhibit multitarget activity against β-amyloid aggregation and also possess cytoprotective effects. nih.gov This suggests that this compound could potentially act on multiple pathways involved in disease pathogenesis, which could lead to enhanced therapeutic efficacy.

Computational and Theoretical Studies on 3 M Anisyl 3 Hydroxyindolin 2 One

Quantum Chemical Calculations of 3-(m-Anisyl)-3-hydroxyindolin-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations, often employing Density Functional Theory (DFT), provide a detailed picture of its electronic landscape and conformational possibilities.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the distribution of electrons across the molecule, which dictates its reactivity and intermolecular interactions. Analysis of the molecular electrostatic potential (MEP) surface reveals regions of positive and negative electrostatic potential. The oxygen atoms of the carbonyl and hydroxyl groups, along with the oxygen of the anisyl group, are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl and amine groups are electron-deficient (positive potential), indicating their role as hydrogen bond donors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. In molecules of this class, the HOMO is typically localized on the electron-rich aromatic rings (the indolinone and anisyl moieties), while the LUMO is often distributed over the electron-deficient carbonyl group of the indolinone core. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted Value/RegionSignificance
HOMO Localization Indolinone and m-Anisyl ringsElectron-donating regions, susceptible to electrophilic attack.
LUMO Localization Indolin-2-one carbonyl groupElectron-accepting region, susceptible to nucleophilic attack.
MEP Negative Regions Carbonyl oxygen, hydroxyl oxygen, methoxy (B1213986) oxygenPotential hydrogen bond acceptor sites.
MEP Positive Regions Hydroxyl hydrogen, amine hydrogenPotential hydrogen bond donor sites.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies can suggest potential biological targets and elucidate the key interactions driving its binding affinity. While specific docking studies on this exact compound are not widely published, studies on analogous 3-aryl-3-hydroxyindolin-2-one derivatives have shown interactions with various enzymes, including kinases, viral proteins, and transferases. nih.govresearchgate.net

Commonly observed interactions for this class of compounds include:

Hydrogen bonding: The hydroxyl and amide groups of the indolinone core are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. The methoxy group's oxygen on the m-anisyl ring can also act as a hydrogen bond acceptor. nih.gov

Pi-pi stacking: The aromatic nature of both the indolinone and the m-anisyl rings allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Kinase Active Site (Based on Analog Studies)

Interaction TypePotential Amino Acid Residues
Hydrogen Bond Donor Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Lysine, Arginine, Histidine
Pi-Pi Stacking Phenylalanine, Tyrosine, Tryptophan
Hydrophobic Interactions Leucine, Isoleucine, Valine, Alanine

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. An MD simulation of a this compound-protein complex would reveal the stability of the binding pose predicted by docking. It allows for the observation of conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds throughout the simulation.

In Silico ADME Prediction and Optimization for this compound

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential therapeutic agent. In silico ADME prediction models can provide early insights into the drug-likeness of a molecule like this compound. These predictions are based on the molecule's physicochemical properties.

Key predicted ADME properties for this compound would likely fall within the ranges considered favorable for oral bioavailability, often guided by Lipinski's Rule of Five. The presence of polar groups (hydroxyl, carbonyl, amide, and ether) suggests a balance between solubility and permeability. The anisyl group may influence metabolic pathways, with potential sites of metabolism being the aromatic rings (hydroxylation) or the methoxy group (O-demethylation) by cytochrome P450 enzymes. Theoretical optimization would involve modifying the structure to improve specific ADME parameters, such as reducing metabolic liability or enhancing permeability, without compromising its binding affinity to the target.

Table 3: Predicted ADME Properties for this compound (Illustrative)

PropertyPredicted OutcomeTheoretical Implication for Binding and Metabolism
Lipinski's Rule of Five Likely CompliantGood potential for oral bioavailability.
Aqueous Solubility ModerateA balance between being soluble enough for absorption and lipophilic enough to cross membranes.
Blood-Brain Barrier (BBB) Penetration PossibleThe overall polarity will be a determining factor. Modifications could tune this property.
CYP450 Metabolism Potential for hydroxylation and O-demethylationThe anisyl group is a likely site of metabolism, which would affect the compound's half-life.
Human Intestinal Absorption (HIA) HighGood potential for absorption from the gastrointestinal tract.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, a QSAR study would involve synthesizing and testing a library of related compounds with variations in the substituents on the indolinone and/or the phenyl ring.

The goal would be to develop a mathematical equation that can predict the activity of new, unsynthesized analogues. Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:

Electronic descriptors: Hammett constants (σ) or calculated atomic charges to quantify the electron-donating or -withdrawing nature of substituents.

Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP) or hydrophobic constants (π) to quantify the lipophilicity of the molecule.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a three-dimensional map highlighting regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For this compound, the position and nature of the methoxy group on the anisyl ring would be a key variable in such a study, providing insights into how electronic and steric factors at this position influence biological activity.

Analytical Methodologies for the Characterization and Research of 3 M Anisyl 3 Hydroxyindolin 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(m-Anisyl)-3-hydroxyindolin-2-one. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the indolinone core and the m-anisyl group, as well as for the hydroxyl and amine protons. The protons on the indolinone ring typically appear in the aromatic region, while the hydroxyl proton signal is often a broad singlet. The protons of the m-anisyl group will exhibit a characteristic splitting pattern.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the indolinone ring is expected to have a chemical shift in the downfield region. The carbon atom bearing the hydroxyl and m-anisyl groups will also have a characteristic chemical shift. Aromatic carbons will appear in a specific range, and the methoxy (B1213986) group's carbon will be observed in the upfield region. Data from similar 3-hydroxy-3-arylindolin-2-one structures suggest the chemical shifts for the key carbons are around δ = 77.4 for the C3 carbon and δ = 178.5 for the carbonyl carbon (C2). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 (C=O) - ~178.5
C3 (C-OH) - ~77.4
C3a - ~133.0
C4-C7 (indolinone) ~6.8-7.4 ~110-130
C7a - ~141.0
Ar-H (m-anisyl) ~6.8-7.3 ~113-160
OCH₃ ~3.7 ~55.0
OH Variable, broad -

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Under electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. rsc.org The fragmentation of 3-hydroxyindolin-2-one (B1221191) derivatives often involves the loss of water (H₂O) from the molecular ion. Another common fragmentation pathway is the cleavage of the C3-aryl bond, resulting in fragments corresponding to the m-anisyl cation or the indolinone core. The indolinone core itself can undergo further fragmentation. For instance, a fragment ion at m/z 134, corresponding to 3-hydroxyindole, has been observed in the MS/MS spectra of related compounds. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M+H]⁺ 270.11 Protonated molecule
[M+Na]⁺ 292.09 Sodium adduct
[M-H₂O+H]⁺ 252.10 Loss of water
[C₇H₇O]⁺ 107.05 m-Anisyl cation
[C₈H₆NO]⁺ 132.05 Indolinone fragment after loss of anisyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups.

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the aromatic systems of the indolinone and anisyl moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (alcohol) 3200-3600 (broad) Hydroxyl group stretch
N-H (amide) 3100-3300 Amide N-H stretch
C-H (aromatic) 3000-3100 Aromatic C-H stretch
C=O (amide) 1680-1720 Amide I band (carbonyl stretch)
C=C (aromatic) 1450-1600 Aromatic ring skeletal vibrations
C-O (ether) 1200-1300 (asymmetric), 1000-1100 (symmetric) Aryl ether C-O stretch

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. Due to its polarity, reversed-phase HPLC is a suitable technique. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, stemming from the presence of polar hydroxyl and amine functional groups. nih.gov To make the compound amenable to GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. nih.govsigmaaldrich.com

Silylation is a common derivatization technique where the active hydrogens of the hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. nih.govunina.it The resulting silylated derivative is more volatile and can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification.

X-ray Crystallography of this compound and its Complexes

Further crystallographic studies on this compound itself, or its complexes with biological macromolecules, would be invaluable for a more complete understanding of its structure-activity relationships.

Table 1: Crystallographic Data for the Analogous Compound 3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.3868(9)
b (Å)7.7695(7)
c (Å)26.576(2)
V (ų)2144.7(3)
Z8

This data is for an analogous compound and is presented for comparative purposes.

Advanced hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling in Research Systems

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural elucidation potential of tandem mass spectrometry. This technique is ideally suited for metabolite profiling studies of xenobiotics like this compound. The initial chromatographic separation resolves the parent compound from its various metabolites, reducing matrix effects and allowing for individual analysis.

Following separation, the compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer. A precursor ion scan (MS1) detects all ionizable species within a given mass-to-charge (m/z) ratio range. Subsequently, specific precursor ions corresponding to the parent drug and its suspected metabolites are selected and subjected to collision-induced dissociation (CID) in the collision cell. This fragmentation process generates a unique product ion spectrum (MS2) for each compound, which serves as a "fingerprint" for its identification.

For a compound like this compound, potential metabolic transformations could include:

Phase I Reactions: Oxidation, reduction, and hydrolysis. The aromatic rings and the hydroxyl group are likely sites for oxidative metabolism, potentially leading to the formation of hydroxylated or demethylated metabolites.

Phase II Reactions: Conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions increase the water solubility of the compound, facilitating its excretion.

By comparing the MS2 spectra of potential metabolites with that of the parent compound and by analyzing the mass shifts, researchers can deduce the nature of the metabolic modifications. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of metabolites, further aiding in their structural elucidation.

While specific metabolite profiling studies for this compound are not yet published, the application of LC-MS/MS would be the standard and most effective approach to identify and quantify its metabolic products in various biological systems.

Table 2: Potential Metabolic Pathways for this compound

PhaseReaction TypePotential Modification
IOxidationHydroxylation of aromatic rings
IOxidationO-demethylation of the anisyl group
IIConjugationGlucuronidation of the hydroxyl group
IIConjugationSulfation of the hydroxyl group

This table represents hypothetical metabolic pathways based on the chemical structure of the compound.

Future Research Directions and Unexplored Potential of 3 M Anisyl 3 Hydroxyindolin 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

While initial syntheses of 3-hydroxyindolin-2-one (B1221191) derivatives have been established, a significant area for future research lies in the development of more efficient and selective synthetic methodologies. Current methods, such as the piperidine-catalyzed aldol (B89426) reaction between N-alkylisatins and aryl methyl ketones, have provided a foundation. nih.gov However, these often result in racemic mixtures and can have variable yields. nih.gov

Future efforts could focus on:

Asymmetric Catalysis: Developing catalytic systems that enable the enantioselective synthesis of 3-(m-Anisyl)-3-hydroxyindolin-2-one is a paramount objective. This would allow for the investigation of the differential biological activities of individual enantiomers.

Metal-Free Conditions: Exploring and optimizing metal-free synthetic protocols, such as aryne-based three-component coupling reactions, could offer more environmentally benign and cost-effective routes. rsc.org

Flow Chemistry: The application of continuous flow technologies could enhance reaction efficiency, improve safety, and allow for easier scalability of the synthesis.

One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel would streamline the synthetic process, reducing waste and saving time. rsc.org

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Catalysis Use of chiral catalystsAccess to enantiomerically pure compounds
Metal-Free Reactions Avoidance of heavy metal reagentsReduced environmental impact and cost
Flow Chemistry Continuous reaction processingImproved efficiency, safety, and scalability
One-Pot Synthesis Multiple reaction steps in one vesselIncreased efficiency, reduced waste

Exploration of New Chemical Transformations for Scaffold Diversification

The this compound core presents multiple reactive sites that can be exploited for further chemical modifications, leading to a diverse library of new compounds. The hydroxyl and carbonyl groups, as well as the aromatic rings, are all amenable to various chemical transformations.

Future research could explore:

Dehydration Reactions: The stereoselective dehydration of the tertiary alcohol can lead to the formation of (E)- or (Z)-3-(m-Anisyl)methyleneindolin-2-ones, which may possess distinct biological profiles. nih.gov

N-Substitution: Modification of the nitrogen atom of the indolinone ring with various alkyl or aryl groups can significantly influence the compound's properties. nih.gov

Ring-Opening Reactions: Investigating the cleavage of the indolinone ring could lead to entirely new classes of compounds with different structural frameworks.

Click Chemistry: Employing robust and efficient click reactions could facilitate the conjugation of the core scaffold to other molecules of interest, such as fluorescent tags or targeting moieties.

Identification of Additional Biological Targets and Mechanisms of Action

Preliminary studies on related 3-substituted-indolin-2-one derivatives have revealed promising anti-inflammatory and anticancer activities. nih.govillinois.edu For instance, a similar compound, 3-(3-hydroxyphenyl)-indolin-2-one, has been shown to inhibit nitric oxide production and suppress pro-inflammatory cytokines like TNF-α and IL-6 by modulating the Akt, MAPK, and NF-κB signaling pathways. nih.gov The broader isatin (B1672199) scaffold, from which this compound is derived, is known to interact with a wide range of biological targets, including kinases, caspases, and tubulin. nih.gov

Future investigations should aim to:

Broad-Spectrum Biological Screening: Systematically screen this compound and its derivatives against a wide panel of biological targets, including various enzymes, receptors, and ion channels.

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are crucial to understand how these compounds exert their effects at a molecular level. This could involve techniques like Western blotting, qPCR, and proteomics.

Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific protein target(s) is a critical step. This can be achieved through methods such as affinity chromatography, chemical proteomics, and genetic approaches.

Potential Biological ActivityKnown Signaling Pathways for Related Compounds
Anti-inflammatoryAkt, MAPK, NF-κB
AnticancerInhibition of receptor tyrosine kinases
AntiviralVarious viral replication enzymes
NeuroprotectiveModulation of kinase pathways

Rational Design of Next-Generation Derivatives of this compound

Building upon the knowledge gained from synthetic and biological studies, the rational design of new derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net This involves a deep understanding of the structure-activity relationships (SAR).

Key strategies for rational design include:

Bioisosteric Replacement: Replacing the m-anisyl group with other substituted aryl or heteroaryl moieties to probe the impact on activity.

Scaffold Hopping: Using the 3-hydroxyindolin-2-one core as a starting point to design structurally novel compounds that retain the key pharmacophoric features.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding of designed derivatives to specific biological targets and to guide synthetic efforts.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development. nih.govnih.gov In the context of this compound research, AI and ML can be integrated in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives, thereby prioritizing the synthesis of the most promising compounds.

De Novo Design: Using generative AI models to design novel molecules based on the 3-hydroxyindolin-2-one scaffold with desired properties.

Reaction Prediction and Synthesis Planning: Employing ML algorithms to predict the outcomes of chemical reactions and to devise optimal synthetic routes.

Analysis of High-Content Screening Data: Utilizing AI to analyze large datasets from biological screens to identify subtle patterns and new therapeutic opportunities.

The integration of these computational approaches can significantly accelerate the research and development pipeline for new therapeutics based on the this compound scaffold. csu.edu.auresearchgate.net

Q & A

Q. How can racemic mixtures of 3-hydroxyindolin-2-one derivatives be leveraged in asymmetric catalysis?

  • Answer : Kinetic resolution using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) selectively enriches one enantiomer. For example, Zimmerman-Traxler transition state models guide the design of catalysts that favor anti-aldol adducts, reducing racemization during synthesis .

Methodological Notes

  • Synthetic Protocols : Prioritize microwave-assisted methods for time-sensitive reactions .
  • Analytical Workflows : Combine XRD with NMR/HRMS for unambiguous structural assignment .
  • Computational Tools : Use MOE (Molecular Operating Environment) for docking studies and Gaussian for DFT calculations .
  • Biosynthesis Studies : Leverage LC-MS and isotopic tracing to map metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.